molecular formula C17H42N2O8Si2 B12768582 4,7-Diamino-9-hydroxy-11-oxa-1,14-bis(trimethoxysilyl)tetradecane CAS No. 125252-55-3

4,7-Diamino-9-hydroxy-11-oxa-1,14-bis(trimethoxysilyl)tetradecane

Cat. No.: B12768582
CAS No.: 125252-55-3
M. Wt: 458.7 g/mol
InChI Key: FJBBHCYRBVQYFF-QGZVFWFLSA-N
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Description

4,7-Diamino-9-hydroxy-11-oxa-1,14-bis(trimethoxysilyl)tetradecane is a complex organic compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and trimethoxysilyl groups. These functional groups contribute to its reactivity and versatility in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diamino-9-hydroxy-11-oxa-1,14-bis(trimethoxysilyl)tetradecane typically involves multiple steps, starting from simpler organic precursors. One common method involves the reaction of a suitable diol with trimethoxysilane in the presence of a catalyst to introduce the trimethoxysilyl groups. Subsequent steps include the introduction of amino groups through nucleophilic substitution reactions and the formation of the hydroxy group via oxidation reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters further enhances the yield and reduces the production costs. Industrial methods also incorporate purification steps such as distillation and chromatography to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,7-Diamino-9-hydroxy-11-oxa-1,14-bis(trimethoxysilyl)tetradecane undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The trimethoxysilyl groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while substitution reactions can produce a wide range of functionalized derivatives with varying properties.

Scientific Research Applications

4,7-Diamino-9-hydroxy-11-oxa-1,14-bis(trimethoxysilyl)tetradecane has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.

    Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4,7-Diamino-9-hydroxy-11-oxa-1,14-bis(trimethoxysilyl)tetradecane involves its interaction with various molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical processes. The trimethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks that enhance the material properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,7,19-Trioxa-11,14-diaza-3,18-disilaeicosan-9-ol,3,3,18,18-tetramethoxy: Similar in structure but with different functional groups.

    3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another compound with multiple amino groups and potential energetic material applications.

Uniqueness

4,7-Diamino-9-hydroxy-11-oxa-1,14-bis(trimethoxysilyl)tetradecane stands out due to its combination of amino, hydroxy, and trimethoxysilyl groups, which provide a unique set of reactivity and properties. This makes it particularly valuable in applications requiring multifunctional materials with tailored properties.

Properties

CAS No.

125252-55-3

Molecular Formula

C17H42N2O8Si2

Molecular Weight

458.7 g/mol

IUPAC Name

(2R)-1-(3-trimethoxysilylpropoxy)-3-[2-(3-trimethoxysilylpropylamino)ethylamino]propan-2-ol

InChI

InChI=1S/C17H42N2O8Si2/c1-21-28(22-2,23-3)13-7-9-18-10-11-19-15-17(20)16-27-12-8-14-29(24-4,25-5)26-6/h17-20H,7-16H2,1-6H3/t17-/m1/s1

InChI Key

FJBBHCYRBVQYFF-QGZVFWFLSA-N

Isomeric SMILES

CO[Si](CCCNCCNC[C@H](COCCC[Si](OC)(OC)OC)O)(OC)OC

Canonical SMILES

CO[Si](CCCNCCNCC(COCCC[Si](OC)(OC)OC)O)(OC)OC

Origin of Product

United States

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